(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol
Description
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol is an organic compound that features both an imidazole ring and a naphthyl group
Properties
IUPAC Name |
(3-methyl-2-propan-2-ylimidazol-4-yl)-naphthalen-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12(2)18-19-11-16(20(18)3)17(21)15-10-6-8-13-7-4-5-9-14(13)15/h4-12,17,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXMDRKTDSUFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)C(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol typically involves the reaction of 2-isopropyl-1-methylimidazole with 1-naphthaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the imidazole nitrogen attacks the carbonyl carbon of the aldehyde, followed by protonation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can participate in substitution reactions, where electrophiles can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of functional materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the naphthyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol: Similar structure with an adamantyl group instead of a naphthyl group.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains an imidazole ring with different substituents.
Uniqueness
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(1-naphthyl)methanol is unique due to the presence of both an imidazole ring and a naphthyl group, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
